A study published in the journal Agricultural and Biological Chemistry investigated the use of 2-Cl-DNP as a supplement for the bacterium Rhodococcus erythropolis HL 24-1. The research found that 2-Cl-DNP served as a source of nitrogen, carbon, and energy for the bacteria's growth [].
Research published in the journal Water Science and Technology applied electrospray ionization and tandem mass spectrometry to identify components in chemical wastewater and biological treatment plant effluents. 2-Chloro-4,6-dinitrophenol was one of the compounds identified using this technique.
2-Chloro-4,6-dinitrophenol is an organic compound with the molecular formula C₆H₃ClN₂O₅. It is characterized by the presence of two nitro groups and a chlorine atom attached to a phenolic ring. This compound is notable for its bright yellow color and has been studied for its chemical properties and potential applications in various fields.
The structure of 2-chloro-4,6-dinitrophenol features a hydroxyl group (-OH) that forms an intramolecular hydrogen bond with an adjacent nitro group, enhancing its stability and reactivity . The compound is classified as a nitrophenol derivative, which contributes to its unique chemical behavior.
2-Cl-DNP has not been a major focus of scientific research on biological mechanisms. However, it shares structural similarities with other dinitrophenol compounds, which were historically explored for their metabolic effects. These compounds act as protonophores, carrying protons across cell membranes and disrupting the mitochondrial proton gradient. This disrupts cellular energy production (ATP synthesis) [].
Here are some of the safety concerns:
These reactions make it a versatile compound in synthetic organic chemistry.
Research indicates that 2-chloro-4,6-dinitrophenol exhibits biological activity that may impact environmental and health-related studies. It has been shown to interact with various biological systems, including:
The biological activity of 2-chloro-4,6-dinitrophenol emphasizes the need for careful handling and regulation due to its potential health risks.
Several synthesis methods for 2-chloro-4,6-dinitrophenol have been documented:
These methods highlight the compound's accessibility for research and industrial applications.
Interaction studies involving 2-chloro-4,6-dinitrophenol focus on its effects on biological systems:
These interactions are crucial for understanding the compound's potential impact on health and the environment.
Several compounds share structural similarities with 2-chloro-4,6-dinitrophenol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dinitrophenol | Two nitro groups without chlorine | Known for its explosive properties |
2-Chloro-4-nitrophenol | One nitro group | Less toxic than 2-chloro-4,6-dinitrophenol |
2-Methyl-4,6-dinitrophenol | Methyl group instead of chlorine | Different solubility characteristics |
Picric Acid | Three nitro groups | Highly explosive; used as an explosive agent |
These compounds exhibit varying degrees of toxicity and reactivity, making 2-chloro-4,6-dinitrophenol unique due to its specific combination of functional groups and biological activity.
The synthesis of 2-chloro-4,6-dinitrophenol represents a sophisticated example of sequential electrophilic aromatic substitution reactions that must be carefully orchestrated to achieve optimal selectivity and yield [1] [2]. The compound is primarily produced through a two-stage process involving the saponification of 2,4-dinitrochlorobenzene followed by selective chlorination of the resulting 2,4-dinitrophenol intermediate [1] [2].
The initial step involves the hydrolysis of 2,4-dinitrochlorobenzene using aqueous sodium hydroxide solution at elevated temperatures of 95°C under carefully controlled pH conditions ranging from 11 to 13 [1] [2]. This saponification reaction proceeds through nucleophilic aromatic substitution, where the hydroxide ion displaces the chlorine atom to form the phenoxide intermediate [1]. The reaction is facilitated by the strong electron-withdrawing effect of the two nitro groups, which activate the aromatic ring toward nucleophilic attack [1] [2].
Following complete saponification, the critical chlorination step is performed using sodium hypochlorite in aqueous solution at pH values between 3.5 and 7, with optimal results achieved at pH 4 to 4.5 [1] [2]. The chlorination reaction operates through an electrophilic aromatic substitution mechanism, where hypochlorous acid serves as the electrophilic chlorinating agent [1]. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl group and the two nitro substituents, leading to preferential chlorination at the 2-position relative to the hydroxyl group [1] [2].
The reaction mechanism involves the formation of a phenoxy radical intermediate upon one-electron transfer, followed by reaction with chlorine species to yield the desired 2-chloro-4,6-dinitrophenol product [3]. Temperature control during chlorination is critical, with optimal conditions maintained between 8°C and 12°C to prevent unwanted side reactions and decomposition [1] [2]. The use of catalytic amounts of iron(III) chloride and iodine in combination serves to accelerate the chlorination reaction while maintaining selectivity [1] [2].
Research has demonstrated that the order of operations is crucial for achieving high yields and purity [4] [5]. Attempts to perform nitration followed by chlorination result in significantly lower yields and increased formation of undesired isomers [4]. The hydroxyl group in phenol acts as a strong activating group, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl functionality [5] [6].
Industrial production of 2-chloro-4,6-dinitrophenol follows a carefully optimized two-stage continuous process designed to maximize yield while minimizing byproduct formation and waste generation [1] [7]. The process begins with the preparation of the starting material, 2,4-dinitrochlorobenzene, which can be obtained through the nitration of chlorobenzene or through alternative routes involving dinitrochlorobenzene isomer separation [7].
The saponification stage is conducted in large-scale reactors equipped with efficient mixing systems and temperature control capabilities [1] [7]. The reaction mixture typically consists of 2,4-dinitrochlorobenzene suspended in aqueous sodium hydroxide solution with a concentration of 33% by weight [1]. The molar ratio of sodium hydroxide to starting material is maintained at approximately 1.5 equivalents to ensure complete conversion while minimizing reagent waste [1] [2].
Industrial processes incorporate the use of dispersing agents such as naphthalene sulfonic acid-formaldehyde condensate to improve the distribution of reactants and enhance reaction efficiency [1] [2]. The addition of approximately 10 parts by weight of dispersing agent per 100 parts of starting material has been shown to significantly improve product uniformity and reduce reaction times [1].
The chlorination stage requires precise control of multiple parameters to achieve optimal results [1] [2]. Sodium hypochlorite solution with an active chlorine content of 150 grams per liter is added dropwise over a period of 8 hours while maintaining strict temperature control [1]. The gradual addition prevents localized high concentrations of chlorinating agent that could lead to over-chlorination or formation of unwanted byproducts [1] [2].
Modern industrial facilities employ automated pH monitoring and control systems to maintain the critical pH range of 4 to 4.5 throughout the chlorination process [1] [2]. This is achieved through the concurrent addition of hydrochloric acid solution as needed to neutralize the sodium hydroxide generated during the chlorination reaction [1]. Advanced process control systems monitor reaction progress through real-time analysis of reaction mixtures using spectroscopic methods [8].
The industrial process has been optimized to achieve yields of 91% of theoretical based on the starting 2,4-dinitrochlorobenzene [1] [2]. Product isolation involves acidification of the reaction mixture to pH 1.0 using hydrochloric acid, followed by filtration and washing to remove residual salts and impurities [1] [2]. The crude product typically exhibits melting points between 101°C and 109°C with purity levels exceeding 95% [1].
Table 1: Synthetic Parameters for 2-Chloro-4,6-dinitrophenol Production
Reaction Step | Temperature (°C) | pH Range | Key Reagents | Reaction Time | Yield (%) | Major Byproducts |
---|---|---|---|---|---|---|
Saponification | 95 | 11-13 | 33% NaOH solution | Until complete conversion | Near quantitative | Minimal with oxidizing conditions |
Chlorination | 8-12 (preferred), 5-20 (range) | 3.5-7 (preferably 4-4.5) | Sodium hypochlorite (13% bleach) | 8 hours (dropwise addition) | 91% (overall) | 2,4-dinitrophenol (0.5-5%) |
Product Isolation | 10 | 1.0 | 31% HCl | Immediate filtration | - | HCl gas |
Purification | Room temperature | - | Recrystallization solvents | Variable | >99.5% purity achievable | Residual impurities |
Final Product | - | - | - | - | 91% (overall theoretical) | Traces of starting material |
The formation of byproducts during 2-chloro-4,6-dinitrophenol synthesis represents a significant challenge that requires careful process optimization to minimize economic losses and environmental impact [1] [3]. The primary byproduct is unreacted 2,4-dinitrophenol, which can account for 0.5% to 5% of the final product depending on reaction conditions [1] [2].
The most significant byproduct formation occurs during the chlorination step, where competing electrophilic substitution reactions can lead to multiple chlorinated products [3] [9]. Excessive chlorine concentrations or prolonged reaction times can result in the formation of 3,6-dichloro-2,4-dinitrophenol and other polychlorinated derivatives [3]. Research has demonstrated that maintaining sodium hypochlorite concentrations at no more than 20 mole percent excess relative to the substrate minimizes these side reactions [1] [2].
Temperature control emerges as a critical factor in byproduct minimization [1] [3]. Elevated temperatures above 15°C during chlorination lead to increased formation of ring-cleavage products and oxidation byproducts [3]. The formation of chlorinated quinone derivatives has been observed when temperature control is insufficient, resulting in dark-colored products that require additional purification steps [3].
pH optimization plays a crucial role in selectivity enhancement [1] [10]. Studies have shown that pH values below 3.5 lead to increased formation of dichlorinated products, while pH values above 7 result in reduced chlorination rates and incomplete conversion [1] [10]. The optimal pH range of 4 to 4.5 represents a compromise between reaction rate and selectivity [1] [2].
The use of catalytic systems has been investigated as a means of improving both reaction rate and selectivity [1] [2]. The combination of iron(III) chloride and iodine in catalytic quantities enhances the chlorination rate while maintaining high selectivity for the desired 2-chloro-4,6-dinitrophenol product [1]. These catalysts facilitate the formation of more reactive chlorinating species while preventing the accumulation of unreactive intermediates [1] [2].
Industrial yield optimization strategies focus on the recovery and recycling of unreacted starting materials and the minimization of waste streams [7]. Modern processes incorporate crystallization techniques that allow for the separation of the desired product from unreacted 2,4-dinitrophenol and other impurities [7]. The recovered 2,4-dinitrophenol can be recycled back to the chlorination step, thereby improving overall process efficiency [7].
Table 2: Industrial Production Optimization Parameters
Parameter | Optimal Range/Specification | Impact on Yield | Economic Consideration |
---|---|---|---|
Starting Material Ratio | 2,4-Dinitrochlorobenzene:NaOH = 1:1.5 equiv | Complete conversion, minimal waste | Cost-effective reagent usage |
Chlorine Excess | ≤20 mol% excess NaHClO | Higher excess reduces yield | Reagent cost vs yield optimization |
Catalyst System | FeCl₃ (1 part) + I₂ (1 part) | Accelerates reaction rate | Low-cost catalysts |
Dispersing Agent | Naphthalene sulfonic acid-formaldehyde condensate (10 parts) | Improves product distribution | Recyclable dispersant |
pH Control Strategy | Maintain pH 4-4.5 during chlorination | Prevents side reactions | Acid consumption minimization |
Temperature Control | ±2°C tolerance, avoid overheating | Controls selectivity | Energy efficiency |
Mixing Requirements | Continuous stirring, 8-hour addition time | Ensures homogeneous reaction | Equipment wear reduction |
Advanced purification techniques have been developed to address byproduct contamination [7]. Recrystallization from appropriate solvents can achieve product purities exceeding 99.5% [1]. The selection of recrystallization solvents is based on solubility differences between the desired product and impurities, with polar aprotic solvents often providing optimal selectivity [8].
Table 3: Byproduct Formation and Control Strategies
Byproduct | Formation Conditions | Content in Product (%) | Mitigation Strategy | Separation Method |
---|---|---|---|---|
2,4-Dinitrophenol | Incomplete chlorination | 0.5-5.0 | Optimize chlorine equivalents | Recrystallization |
3,6-Dichloro-2,4-dinitrophenol | Excess chlorine at high pH | <1.0 | Control pH strictly at 4-4.5 | Chromatographic separation |
2,6-Dichloro-4-nitrophenol | Side-chain chlorination | <0.5 | Avoid temperature spikes | Selective washing |
Chlorinated quinones | Over-oxidation conditions | Traces | Use antioxidants if needed | Activated carbon treatment |
Oxidation products | Presence of air/oxygen | <0.5 | Inert atmosphere processing | Distillation/sublimation |
The economic viability of 2-chloro-4,6-dinitrophenol production depends heavily on yield optimization and byproduct minimization [11]. Industrial facilities typically target overall yields of 90% or higher to maintain competitiveness [11]. The implementation of process analytical technology enables real-time monitoring of reaction progress and immediate adjustment of operating parameters to maintain optimal conditions [7].
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